REACTION_CXSMILES
|
I[CH2:2][CH2:3][S:4][C:5]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:6]=1[NH2:7].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O>[N+:12]([C:9]1[CH:10]=[CH:11][C:5]2[S:4][CH2:3][CH2:2][NH:7][C:6]=2[CH:8]=1)([O-:14])=[O:13] |f:1.2.3|
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Name
|
2-(2-iodoethylthio)-5-nitroaniline
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Quantity
|
1.18 g
|
Type
|
reactant
|
Smiles
|
ICCSC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.006 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at 90° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting red precipitate was collected by vacuum filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SCCN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 625 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |